3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide
Overview
Description
3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide: is a chemical compound with the molecular formula C13H20N2O2S and a molecular weight of 268.38 g/mol . This compound is characterized by the presence of an amino group, a cyclohexyl group, a methyl group, and a benzene sulfonamide moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with cyclohexylamine and methylamine under controlled conditions. The reaction proceeds through a series of steps including nitration, reduction, and sulfonation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration of benzene followed by reduction to form the corresponding amine. The amine is then reacted with cyclohexylamine and methylamine in the presence of a suitable catalyst to yield the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can target the sulfonamide group.
Substitution: The benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Electrophilic substitution reactions may involve reagents like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Products may include .
Reduction: Products may include .
Substitution: Products may include halogenated derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of sulfonamide-based drugs .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antibacterial and anti-inflammatory activities .
Industry: In industrial applications, it is used in the production of dyes, pigments, and other specialty chemicals. It also finds use in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes and receptors . The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This compound can also interact with proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
- 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide
- N-(2-aminobenzyl)-N-methylcyclohexanamine
- N-methylcyclohexylamine
Comparison:
- 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide has a similar structure but differs in the position of the amino group, which can lead to different chemical and biological properties.
- N-(2-aminobenzyl)-N-methylcyclohexanamine lacks the sulfonamide group, which significantly alters its reactivity and applications.
- N-methylcyclohexylamine is a simpler compound without the benzene ring and sulfonamide group, making it less versatile in terms of chemical reactions and applications .
Properties
IUPAC Name |
3-amino-N-cyclohexyl-N-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-15(12-7-3-2-4-8-12)18(16,17)13-9-5-6-11(14)10-13/h5-6,9-10,12H,2-4,7-8,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUJWFHQFKLTEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=CC(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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